Cas no 162136-06-3 ((2-Iodo-3-methoxyphenyl)methanol)

(2-Iodo-3-methoxyphenyl)methanol is a versatile intermediate in organic synthesis, characterized by the presence of both iodo and methoxy functional groups on an aromatic ring, along with a hydroxymethyl substituent. This compound is particularly valuable in cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the iodine moiety acts as a reactive site for palladium-catalyzed transformations. The methoxy group enhances electron density, influencing reactivity and selectivity, while the hydroxymethyl group offers further derivatization potential. Its well-defined structure and stability make it suitable for constructing complex molecules in pharmaceutical and materials chemistry research. Careful handling is advised due to the sensitivity of the iodo group to light and moisture.
(2-Iodo-3-methoxyphenyl)methanol structure
162136-06-3 structure
Product name:(2-Iodo-3-methoxyphenyl)methanol
CAS No:162136-06-3
MF:C8H9O2I
Molecular Weight:264.05986
CID:1092641
PubChem ID:19696487

(2-Iodo-3-methoxyphenyl)methanol 化学的及び物理的性質

名前と識別子

    • (2-Iodo-3-methoxyphenyl)methanol
    • CS-0356345
    • MFCD11215516
    • DA-09622
    • AS-80452
    • E77563
    • 2-Iodo-3-methoxybenzenemethanol
    • SCHEMBL1907925
    • 162136-06-3
    • Benzenemethanol, 2-iodo-3-methoxy-
    • DBBAVUHQVGUYDP-UHFFFAOYSA-N
    • AB63858
    • インチ: InChI=1S/C8H9IO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3
    • InChIKey: DBBAVUHQVGUYDP-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC(=C1I)CO

計算された属性

  • 精确分子量: 263.96473g/mol
  • 同位素质量: 263.96473g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 119
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • XLogP3: 1.7

(2-Iodo-3-methoxyphenyl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1075274-5g
Benzenemethanol, 2-iodo-3-methoxy-
162136-06-3 95%
5g
$675 2022-11-02
Aaron
AR001TH4-1g
Benzenemethanol, 2-iodo-3-methoxy-
162136-06-3 97%
1g
$106.00 2025-02-11
A2B Chem LLC
AA83756-1g
(2-Iodo-3-methoxyphenyl)methanol
162136-06-3 95%
1g
$73.00 2024-04-20
abcr
AB594312-1g
(2-Iodo-3-methoxyphenyl)methanol; .
162136-06-3
1g
€217.50 2024-07-19
Aaron
AR001TH4-100mg
Benzenemethanol, 2-iodo-3-methoxy-
162136-06-3 97%
100mg
$21.00 2025-02-11
Aaron
AR001TH4-10g
Benzenemethanol, 2-iodo-3-methoxy-
162136-06-3 97%
10g
$673.00 2025-04-01
ChemScence
CS-0356345-5g
(2-Iodo-3-methoxyphenyl)methanol
162136-06-3
5g
$760.0 2022-04-27
eNovation Chemicals LLC
Y1075274-1g
Benzenemethanol, 2-iodo-3-methoxy-
162136-06-3 95%
1g
$295 2022-11-02
Crysdot LLC
CD12136301-1g
(2-Iodo-3-methoxyphenyl)methanol
162136-06-3 95+%
1g
$491 2024-07-24
A2B Chem LLC
AA83756-250mg
(2-Iodo-3-methoxyphenyl)methanol
162136-06-3 95%
250mg
$26.00 2024-04-20

(2-Iodo-3-methoxyphenyl)methanol 関連文献

(2-Iodo-3-methoxyphenyl)methanolに関する追加情報

Chemical Profile of (2-Iodo-3-methoxyphenyl)methanol (CAS No. 162136-06-3)

(2-Iodo-3-methoxyphenyl)methanol, identified by its CAS number 162136-06-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound features a phenolic structure with an iodo substituent at the 2-position and a methoxy group at the 3-position, making it a versatile intermediate for various chemical transformations and applications.

The molecular formula of (2-Iodo-3-methoxyphenyl)methanol is C₇H₇IO₂, reflecting its composition of carbon, hydrogen, iodine, and oxygen atoms. The presence of the iodo group enhances its reactivity, particularly in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, which are widely employed in the synthesis of complex organic molecules. Additionally, the methoxy group contributes to its stability and functionality, allowing for further derivatization and modification.

In recent years, (2-Iodo-3-methoxyphenyl)methanol has been explored as a key intermediate in the development of novel pharmaceuticals. Its structural motifs are frequently incorporated into drug candidates targeting various diseases, including cancer, neurological disorders, and infectious diseases. The iodo-substituted aromatic ring provides a convenient handle for introducing additional functional groups via palladium-catalyzed reactions, enabling the construction of intricate molecular architectures.

One of the most compelling applications of (2-Iodo-3-methoxyphenyl)methanol is in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop inhibitors of kinases and other enzymes involved in signal transduction pathways. For instance, derivatives of this compound have been investigated as potential treatments for chronic inflammatory diseases and autoimmune conditions. The methoxy group serves as a pharmacophore that can interact with biological targets, enhancing the compound's binding affinity and therapeutic efficacy.

The pharmaceutical industry has also utilized (2-Iodo-3-methoxyphenyl)methanol in the development of antiviral agents. By modifying its structure through cross-coupling reactions, scientists have created novel compounds capable of inhibiting viral replication. These efforts have been particularly focused on addressing emerging viral threats, where rapid drug development is critical. The versatility of (2-Iodo-3-methoxyphenyl)methanol as an intermediate has facilitated the synthesis of a diverse array of antiviral scaffolds.

Synthetic chemists have demonstrated innovative approaches to functionalize (2-Iodo-3-methoxyphenyl)methanol, highlighting its importance in modern organic synthesis. For example, recent studies have reported efficient methods for introducing azide or alkyne groups into its structure, enabling further diversification through click chemistry reactions. These advancements have expanded the toolkit available to medicinal chemists, allowing for more rapid and efficient drug discovery pipelines.

The use of computational methods to design derivatives of (2-Iodo-3-methoxyphenyl)methanol has also gained traction. By employing molecular modeling and virtual screening techniques, researchers can predict the biological activity of new compounds before synthesizing them in the lab. This approach has significantly reduced the time and cost associated with drug development while improving the likelihood of identifying high-affinity binders.

In conclusion, (2-Iodo-3-methoxyphenyl)methanol (CAS No. 162136-06-3) represents a valuable building block in pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable intermediate for synthesizing a wide range of bioactive molecules. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.

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